3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Overview
Description
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both piperidine and triazole rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the piperidine derivative with benzyl chloride under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed via a copper-catalyzed click reaction between an azide and an alkyne.
Thione Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dihydrotriazoles.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with selectivity for dopamine and norepinephrine.
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione is unique due to the presence of both piperidine and triazole rings, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds .
Properties
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4S/c1-2-21-16(18-19-17(21)22)13-20-10-8-15(9-11-20)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXCPBUEOFEYRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CN2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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